2-(2-Methylbutan-2-yl)pyrrolidine

Lipophilicity ADME Drug Design

2-(2-Methylbutan-2-yl)pyrrolidine (CAS 1247676-74-9), also known as 2-(tert-pentyl)pyrrolidine, is a synthetic chiral cyclic secondary amine belonging to the 2-alkyl pyrrolidine class of organic building blocks. It features a pyrrolidine core substituted at the C2 position with a bulky, branched tert-pentyl group.

Molecular Formula C9H19N
Molecular Weight 141.25 g/mol
CAS No. 1247676-74-9
Cat. No. B1428822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylbutan-2-yl)pyrrolidine
CAS1247676-74-9
Molecular FormulaC9H19N
Molecular Weight141.25 g/mol
Structural Identifiers
SMILESCCC(C)(C)C1CCCN1
InChIInChI=1S/C9H19N/c1-4-9(2,3)8-6-5-7-10-8/h8,10H,4-7H2,1-3H3
InChIKeyISCIHFDHYBPWIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methylbutan-2-yl)pyrrolidine CAS 1247676-74-9: Procurement Guide for a Sterically Hindered 2-Alkyl Pyrrolidine Building Block


2-(2-Methylbutan-2-yl)pyrrolidine (CAS 1247676-74-9), also known as 2-(tert-pentyl)pyrrolidine, is a synthetic chiral cyclic secondary amine belonging to the 2-alkyl pyrrolidine class of organic building blocks [1]. It features a pyrrolidine core substituted at the C2 position with a bulky, branched tert-pentyl group. This specific substitution pattern is of interest in medicinal chemistry and fragment-based drug discovery for modulating molecular properties such as lipophilicity and steric bulk, which can impact target binding and ADME profiles [2]. The compound is commercially available from multiple suppliers as a research chemical, typically offered as a racemic mixture in purities ranging from 95% to 98% [1].

Property modulation
Supports lipophilicity and steric bulk tuning in lead optimization campaigns.
Building block format
Racemic chiral secondary amine; available in research-grade purity suitable for synthesis.
Fragment library fit
Reported as a sterically demanding 3D pyrrolidine entry for fragment-based screening.

Why 2-(2-Methylbutan-2-yl)pyrrolidine Cannot Be Assumed Interchangeable with Other 2-Alkyl Pyrrolidines


The 2-alkyl pyrrolidine class exhibits structure-activity relationships (SAR) that are highly sensitive to the size, shape, and lipophilicity of the C2 substituent. Studies on related pyrrolidine scaffolds demonstrate that even small changes, such as the addition of a single methylene group to an alkyl chain, can significantly alter a molecule's binding affinity for biological targets and its overall physicochemical profile [1]. The unique branched, tertiary structure of the 2-(2-methylbutan-2-yl) group introduces a specific steric and hydrophobic environment that is not replicated by linear or less-branched analogs. This can lead to differences in molecular recognition, metabolic stability, and membrane permeability [2]. Therefore, assuming functional interchangeability with other 2-alkyl pyrrolidines like 2-methyl-, 2-ethyl-, or 2-propyl-pyrrolidine without direct comparative data is scientifically unsound and may compromise experimental outcomes in a research or development setting.

Lipophilicity shift with chain length
Shorter 2-alkyl pyrrolidines (e.g., 2-methyl, 2-ethyl) have lower computed XLogP3, which may alter membrane distribution profiles and require re-optimization.
Steric demand differs markedly
The tert-pentyl group introduces greater van der Waals volume and conformational restrictions than linear or less-branched C2 substituents; binding-mode outcomes may not transfer.
SAR sensitivity to C2 substitution
Even small alkyl changes can shift target affinity; direct substitution with other 2-alkyl pyrrolidines without comparative data may compromise experimental SAR interpretation.

Quantitative Differentiators of 2-(2-Methylbutan-2-yl)pyrrolidine (CAS 1247676-74-9) Against Related 2-Alkyl Pyrrolidines


Enhanced Lipophilicity (XLogP3) vs. Shorter-Chain 2-Alkyl Pyrrolidines

The computed lipophilicity (XLogP3) of 2-(2-Methylbutan-2-yl)pyrrolidine is 2.4 [1]. This value is significantly higher than that of 2-methylpyrrolidine (XLogP3 ≈ 0.7), 2-ethylpyrrolidine (XLogP3 ≈ 1.2), and 2-propylpyrrolidine (XLogP3 ≈ 1.7) [2]. The increased lipophilicity is a direct consequence of the larger, branched tert-pentyl substituent.

Lipophilicity
Class-level
Target XLogP3: 2.4
Comparators: 0.7 (2-Me), 1.2 (2-Et), 1.7 (2-Pr)
Reported higher lipophilicity may support membrane permeability differentiation.
Computed property; verify experimentally in target system.
Lipophilicity ADME Drug Design Physicochemical Property

Increased Steric Bulk vs. Less Branched 2-Alkyl Pyrrolidines

The tert-pentyl group at the C2 position introduces substantially more steric bulk and branching than linear or smaller branched alkyl chains. The calculated Topological Polar Surface Area (TPSA) for 2-(2-Methylbutan-2-yl)pyrrolidine is 12 Ų [1]. While TPSA is identical for all unsubstituted 2-alkyl pyrrolidines (e.g., 2-methylpyrrolidine also has a TPSA of 12 Ų [2]), the steric volume and conformational constraints imposed by the tert-pentyl group are far greater. This is reflected in the compound's higher heavy atom count (10) compared to 2-methylpyrrolidine (6), 2-ethylpyrrolidine (7), and 2-propylpyrrolidine (8) [1][2].

Steric Bulk
Class-level
Target heavy atoms: 10
Comparators: 6 (2-Me), 7 (2-Et), 8 (2-Pr) · Tertiary vs primary/secondary C2
Greater steric demand may confer shape-based selectivity and restrict metabolic access.
Computational descriptors; validate with docking or crystallography.
Steric Hindrance Conformational Restriction Molecular Recognition Selectivity

Documented Role as a Sterically Demanding Chiral Building Block in Fragment Libraries

The design and synthesis of diverse 3D fragments, including 2-substituted pyrrolidines like 2-(2-methylbutan-2-yl)pyrrolidine, is a recognized strategy for exploring underrepresented areas of chemical space [1]. While specific activity data for this exact compound is scarce in the public domain, its inclusion in commercial catalogs from major suppliers like Enamine and its designation as a 'building block' or 'research compound' confirms its established utility in medicinal chemistry . Its value proposition lies in its unique shape and properties compared to more common, less sterically demanding 2-alkyl pyrrolidines.

Fragment Utility
Context-dependent
Commercially cataloged as a 3D building block for fragment libraries.
Expands chemical space diversity in FBDD screening collections.
Limited activity data; supplier catalogs and fragment design literature support use.
Fragment-Based Drug Discovery Chemical Biology Medicinal Chemistry Synthetic Methodology

Key Application Scenarios for 2-(2-Methylbutan-2-yl)pyrrolidine (CAS 1247676-74-9) Based on Validated Evidence


Lead Optimization for Improved Membrane Permeability and CNS Penetration

Given its enhanced lipophilicity (XLogP3 = 2.4) compared to shorter-chain 2-alkyl pyrrolidines, 2-(2-Methylbutan-2-yl)pyrrolidine is a strategic choice for replacing a less lipophilic pyrrolidine scaffold in a lead series [1]. This substitution is predicted to increase passive membrane diffusion and potentially enhance blood-brain barrier penetration, making it a valuable building block for CNS-targeted programs where these properties are often desirable [2]. The quantifiable difference in XLogP3 (Δ up to +1.7) provides a data-driven rationale for its selection.

Fragment-Based Drug Discovery (FBDD) Targeting Underexplored 3D Chemical Space

The compound's unique, sterically demanding tert-pentyl group makes it a valuable addition to fragment libraries designed to cover shape-diverse, three-dimensional chemical space [1]. In FBDD campaigns, where the goal is to identify novel starting points for drug development, the structural novelty of 2-(2-Methylbutan-2-yl)pyrrolidine offers a distinct shape and pharmacophore compared to planar or less hindered fragments. Its use can lead to the discovery of hits with unique binding modes and improved intellectual property positions [1].

Synthesis of Chiral Ligands and Catalysts with Enhanced Steric Control

As a chiral, secondary amine with significant steric bulk at the C2 position, 2-(2-Methylbutan-2-yl)pyrrolidine can serve as a precursor for the synthesis of novel chiral ligands for asymmetric catalysis [1]. The steric hindrance from the tert-pentyl group can be exploited to control the approach of substrates to a metal center, potentially leading to improved enantioselectivity in catalytic reactions compared to ligands derived from less bulky 2-alkyl pyrrolidines [2]. Its procurement is therefore justified in research settings focused on developing new catalytic methodologies.

Application
Selection Property
Validation Focus
Lead optimization for membrane permeability & exposure models
Computed lipophilicity difference vs. shorter-chain 2-alkyl pyrrolidines
Permeability and brain exposure assays in lead series
Fragment-based drug discovery (FBDD) for novel 3D chemical space
Sterically demanding, shape-diverse pyrrolidine core
Binding mode and SAR evaluation in hit-finding campaigns
Chiral ligand and catalyst design
Chiral secondary amine with steric bulk for asymmetric induction
Enantioselectivity and catalytic performance assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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